N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Description
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 4-bromophenyl group and a 3,4,5-trimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to structural features shared with bioactive analogs targeting kinases, antiproliferative agents, and neuroprotective pathways .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-11(2)18-19(12(10)3)9-8-15(20)17-14-6-4-13(16)5-7-14/h4-7H,8-9H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIIMZBHRQEKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action based on available research findings.
- Molecular Formula : C15H18BrN3O
- Molecular Weight : 336.22692 g/mol
- CAS Number : 957501-97-2
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in the context of cancer research.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| HCT-116 | 12.34 | Doxorubicin | 0.12 |
| A549 | 18.45 | Cisplatin | 5.67 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited comparable or superior activity against MCF-7 cells when compared to established anticancer agents like Tamoxifen and Doxorubicin.
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to an increase in caspase-3/7 activity, indicating the induction of apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase in MCF-7 cells, suggesting a disruption in the cell cycle progression.
- Molecular Interactions : Molecular docking studies suggest that the compound forms strong hydrophobic interactions with key amino acid residues in target proteins involved in cancer progression.
Case Studies
A notable case study involved testing this compound on multiple cancer cell lines:
Study Design
- Objective : To evaluate the anticancer efficacy and mechanism of action.
- Methodology : Various concentrations of the compound were applied to MCF-7 and HCT-116 cell lines over 48 hours.
Results
The study found that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- Western blot analysis indicated an upregulation of p53 expression and cleavage of caspase-3, consistent with apoptosis induction.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Pyrazole Modifications : Trimethylpyrazole in the target introduces steric hindrance, possibly limiting binding to flat enzymatic pockets compared to dihalogenated (e.g., ) or acetylated () variants.
- Functional Group Diversity : Sulfonamide () and acetyl () groups improve solubility or enable covalent interactions, unlike the target’s simpler amide linkage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
